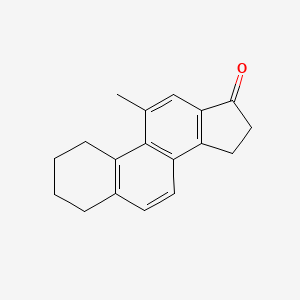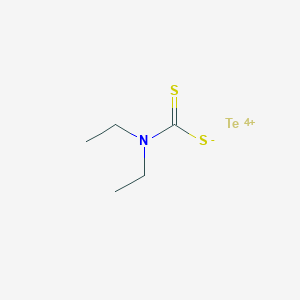
Lead sulfate tribasic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead sulfate tribasic can be synthesized through the reaction of lead oxide (PbO) and lead sulfate (PbSO₄) in the presence of water. One common method involves adding β-PbO to deionized water at a controlled temperature, followed by the addition of PbSO₄ . The reaction is typically carried out at 30°C, resulting in the formation of elongated 3BS plates .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead oxide with water and adding a small amount of acetic acid. Sulfuric acid is then added to the mixture under stirring conditions . The slurry is dried and crushed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lead sulfate tribasic undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions with other sulfates or oxides under specific conditions.
Major Products Formed: The major products formed from these reactions include different lead oxides and sulfates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Lead sulfate tribasic has a wide range of applications in scientific research:
Biology: While not commonly used in biological research, its derivatives may have applications in studying lead toxicity and its effects on biological systems.
Medicine: this compound is not typically used in medicine due to its toxicity.
Industry: It is extensively used in the production of lead-acid batteries, where it serves as a negative active material.
Mécanisme D'action
The mechanism by which lead sulfate tribasic exerts its effects is primarily related to its role in lead-acid batteries. In these batteries, this compound acts as a negative active material, facilitating the conversion of active materials into metallic lead during the discharge cycle . This process involves the reduction of lead sulfate to lead and the oxidation of lead to lead dioxide during the charging cycle .
Comparaison Avec Des Composés Similaires
Lead(II) sulfate (PbSO₄): A simpler sulfate of lead used in similar applications but with different properties.
Tetrabasic lead sulfate (PbSO₄·4PbO): Another lead sulfate compound used in lead-acid batteries with distinct structural and functional characteristics.
Lead monoxide (PbO): Used as a precursor in the synthesis of lead sulfate tribasic and other lead compounds.
Uniqueness: this compound is unique due to its specific crystal structure and its ability to improve the performance and uniformity of lead-acid batteries . Its synthesis from lead oxide and lead sulfate also makes it a valuable compound in industrial applications .
Propriétés
Formule moléculaire |
H3O7P3PbS |
|---|---|
Poids moléculaire |
447 g/mol |
Nom IUPAC |
lead(2+);oxophosphane;sulfate |
InChI |
InChI=1S/H2O4S.3HOP.Pb/c1-5(2,3)4;3*1-2;/h(H2,1,2,3,4);3*2H;/q;;;;+2/p-2 |
Clé InChI |
VXNANVUYLHGSMQ-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)(=O)[O-].O=P.O=P.O=P.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


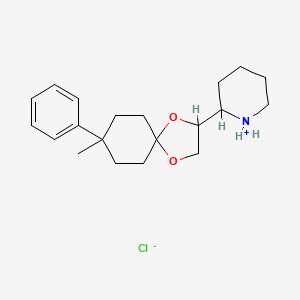
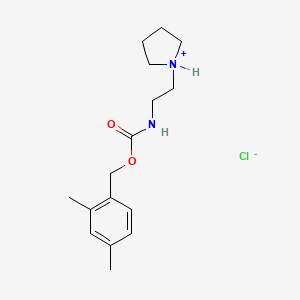
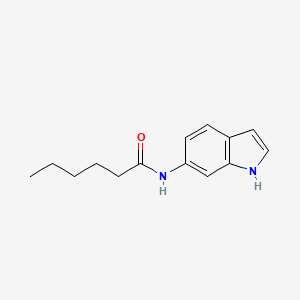

![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
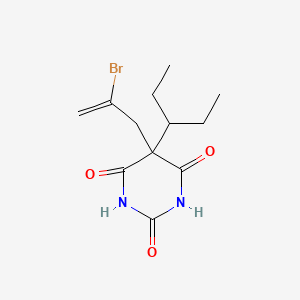
![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
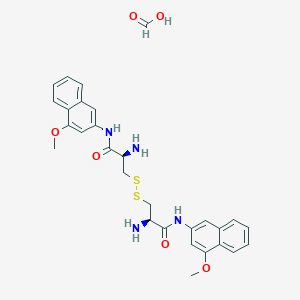

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
